An In-depth Technical Guide to 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione: Properties, Synthesis, and Application in Drug Discovery
An In-depth Technical Guide to 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione: Properties, Synthesis, and Application in Drug Discovery
Introduction: 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of Buspirone, a non-benzodiazepine anxiolytic drug.[1][2] As a member of the azaspiro compound family, its unique structure, featuring a spirocyclic core and a reactive alkyl bromide chain, makes it a valuable synthon in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthetic protocol with mechanistic insights, and an exploration of its reactivity and application, tailored for researchers and professionals in drug development.
Core Physicochemical and Spectroscopic Properties
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is a bifunctional molecule, where the chemical behavior is dictated by the spiro-dione scaffold and the terminal electrophilic center of the butyl chain. Its properties are well-documented, enabling consistent application in multi-step syntheses.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₃H₂₀BrNO₂ | [1][3] |
| Molecular Weight | 302.21 g/mol | [1][3][4] |
| CAS Number | 80827-62-9 | [4][5][6] |
| Appearance | Pale yellow oil | [1][7] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [7] |
| ¹H NMR (CDCl₃) | δ 3.80 (t, 2H), 3.42 (t, 2H), 2.60 (s, 4H), 1.50-2.00 (m, 12H) | [1] |
| Synonyms | Buspirone EP Impurity M; Buspirone Bromobutyl Analog |[6][8] |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this intermediate involves the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione with an excess of 1,4-dibromobutane.[1][9] This reaction is a classic example of nucleophilic substitution, where the choice of reagents and conditions is critical for maximizing yield and minimizing side products.
Expertise-Driven Rationale
The causality behind the experimental design is rooted in fundamental organic chemistry principles. The nitrogen atom of the 8-azaspiro[4.5]decane-7,9-dione is part of an imide functional group. While the nitrogen lone pair is delocalized across two carbonyl groups, it can be deprotonated by a suitable base (e.g., Potassium Hydroxide) to form a potent nucleophilic anion.[1] This anion then readily attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an Sₙ2 reaction. Using a large excess of 1,4-dibromobutane is a strategic choice to statistically favor the mono-alkylation product over the undesired dimer, where a second molecule of the spiro-dione would react with the other end of the butyl chain.
Detailed Experimental Protocol: Synthesis of the Title Compound
This protocol is adapted from established synthetic procedures for Buspirone intermediates.[1]
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Deprotonation: To a solution of 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Butanol), add powdered Potassium Hydroxide (1.1 eq) at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the potassium salt.
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Alkylation: Add 1,4-dibromobutane (3.0-5.0 eq) to the reaction mixture.
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Reaction Execution: Heat the mixture to approximately 50-60 °C and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate) three times.
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Purification: Combine the organic layers, wash with brine to remove residual salts, and dry over anhydrous sodium sulfate.
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Final Product: Concentrate the organic phase under reduced pressure to yield the crude product, 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, as a pale yellow oil.[1] Further purification can be achieved via column chromatography if necessary.
Visualization of the Synthetic Workflow
Caption: The key reaction forming Buspirone.
Application in Pharmaceutical Development
The primary application of this compound is as a direct precursor to Buspirone and its analogues. [2][10]Buspirone is an anxiolytic agent that acts as a partial agonist at serotonin 5-HT₁ₐ receptors. [1]The structural components derived from 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione are critical for its pharmacological activity.
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Pharmacophore Contribution: Research has shown that the bulky, terminal cycloimide moiety (the spiro-dione part) is directly involved in forming the bioactive complex with the 5-HT₁ₐ receptor. [10]This highlights the importance of the spirocyclic scaffold in ligand-receptor interactions.
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Impurity Profiling: In the context of pharmaceutical manufacturing, 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is also classified as a process-related impurity (Buspirone EP Impurity M). [6]Its detection and quantification are therefore essential for the quality control and regulatory compliance of the final Buspirone drug product.
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Analog Synthesis: The compound serves as a versatile platform for creating novel derivatives. By reacting it with different nucleophiles in place of 1-(2-pyrimidinyl)piperazine, researchers can synthesize a library of new chemical entities to probe structure-activity relationships (SAR) at the 5-HT₁ₐ receptor or other biological targets. [10]
Conclusion
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is more than a mere synthetic stepping stone; it is an enabling chemical tool. Its well-defined physicochemical properties, straightforward and high-yield synthesis, and predictable reactivity make it an indispensable component in the production of Buspirone. For drug development professionals, understanding the nuances of this intermediate—from its synthesis and handling to its role as a key pharmacophoric element and potential process impurity—is fundamental to the successful development of azapirone-class therapeutics.
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National Center for Biotechnology Information. (n.d.). 8-Azaspiro(4.5)decane-7,9-dione. PubChem Compound Database. Retrieved from [Link]
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Google Patents. (n.d.). 8-azaspiro [10][11]decane-7, the preparation method of 9-dione compounds. Retrieved from
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Luo, H., Xia, W., Qian, C., Chen, X., & He, C. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro [10][11]decane-7,9-dione hydrochloride. Medicinal Chemistry Research, 21, 1041-1045. Retrieved from ResearchGate.
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(Structure Representation)